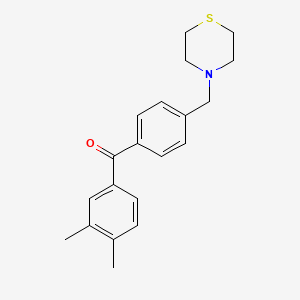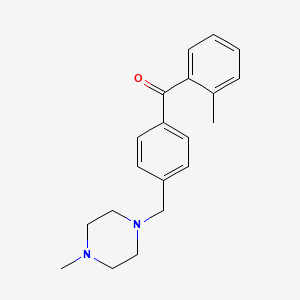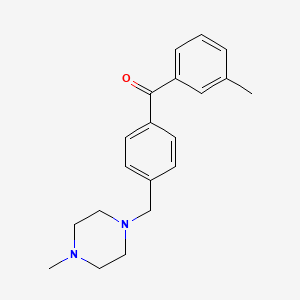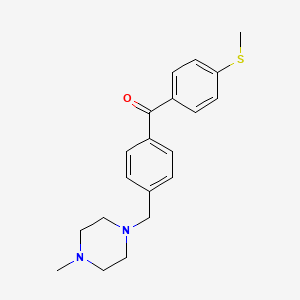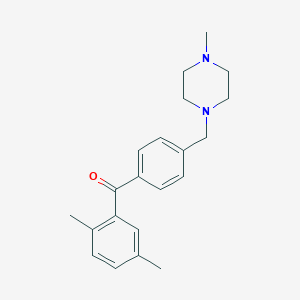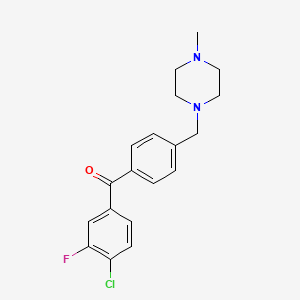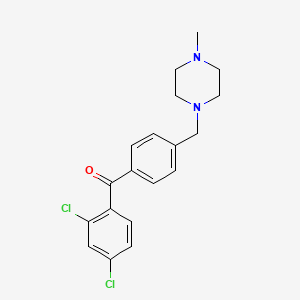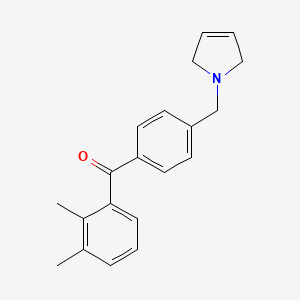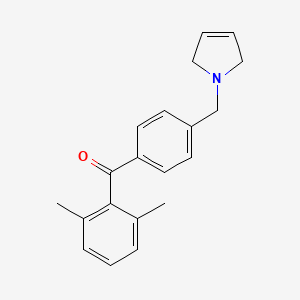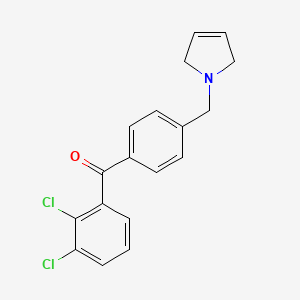
5-(chloromethyl)-1-ethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-1-ethyl-1H-pyrazole (CMEP) is a heterocyclic compound containing both nitrogen and sulfur atoms. It is an important intermediate in the synthesis of a variety of organic compounds and is commonly used as a catalyst in organic synthesis. CMEP has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and medicine.
Scientific Research Applications
Synthesis and Chemical Properties
- Microwave-Assisted Synthesis : Novel 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole ethyl esters, closely related to 5-(chloromethyl)-1-ethyl-1H-pyrazole, were synthesized using microwave-induced techniques, highlighting an environmentally friendly approach (Martins et al., 2006).
- Molecular Structure Analysis : The crystal and molecular structure of related compounds like 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was studied, indicating significant intermolecular interactions that stabilize the crystal structure (Fathima et al., 2014).
- Spectral and Theoretical Investigations : Research on similar pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, focused on combining experimental and theoretical studies to understand their properties (Viveka et al., 2016).
Applications in Medicine and Pharmacology
- Anticancer Properties : A study synthesized quadracyclic regioisomers from compounds similar to this compound, showing promising anti-proliferative activities against cancer, comparable to paclitaxel (Jose, 2017).
- Antimicrobial Activity : Novel pyrazole derivatives, including ones structurally related to this compound, were tested for antimicrobial activity, with some showing significant effects against bacteria and fungi (Radwan et al., 2014).
- Synthesis of Hybrid Molecules : In research on benzimidazole-pyrazoline hybrid molecules, derivatives of this compound were utilized, showcasing their role in developing compounds with potential anti-diabetic properties (Ibraheem et al., 2020).
Industrial and Material Science Applications
- Corrosion Inhibition : Derivatives of this compound demonstrated effectiveness as corrosion inhibitors for steel in acidic environments, indicating their potential in industrial applications (Ouali et al., 2013).
- Synthesis of Palladium Complexes : Substituted pyrazole palladium complexes, including those related to this compound, were synthesized and used as catalysts in ethylene polymerization, producing high-density polyethylene (Li et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-1-ethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-2-9-6(5-7)3-4-8-9/h3-4H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLXOKBFCXKMET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

